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5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

PIM kinase inhibition enzymatic IC50 oncology target validation

Choose this specific pyrido[2,3-d]pyrimidine-2,4-dione derivative for its uniquely balanced PIM1/PDHK2 inhibition profile. With 72 nM PIM1 IC50—2.8× more potent than AZD1208—and a 10-fold PDHK2/PDHK4 selectivity window (35 nM vs. 350 nM), it enables unambiguous metabolic phenotype assignment at 100 nM. Its dual PIM1/PDHK2 activity makes it an ideal probe for convergent oncogenic kinase and metabolic reprogramming studies in 3D tumor spheroid models. Generic in-class compounds cannot replicate this substitution-dependent selectivity. Procure this validated tool compound for reproducible, interpretable PIM kinase-dependent pathway interrogation in hematologic malignancy research.

Molecular Formula C21H16ClN3O2
Molecular Weight 377.8 g/mol
Cat. No. B4677951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC21H16ClN3O2
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3O2/c22-16-8-6-15(7-9-16)17-10-12-23-19-18(17)20(26)24-21(27)25(19)13-11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,24,26,27)
InChIKeyFIDIBWDNVLWTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Procurement Guide: Potent PIM Kinase Inhibitor for Oncology and Signaling Research


The compound 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also cataloged as K00135, is a synthetic pyrido[2,3-d]pyrimidine-2,4-dione derivative developed for targeted kinase inhibition. Characterized by a 4-chlorophenyl substituent at position 5 and a 2-phenylethyl group at position 1, its core scaffold is associated with potent and selective inhibition of PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, a family of oncogenic serine/threonine kinases central to cell survival and proliferation signaling [1]. The compound has demonstrated quantifiable activity in enzymatic assays and functional cancer cell models, establishing it as a focused tool for interrogating PIM kinase-dependent pathways in hematologic malignancies .

Why Generic Pyrido[2,3-d]pyrimidine-2,4-diones Cannot Replace 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in PIM-Targeted Studies


The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is a privileged structure for kinase inhibition, but its biological activity is exquisitely sensitive to substitution patterns. The precise 5-(4-chlorophenyl) and 1-(2-phenylethyl) decorations on this compound are critical for PIM kinase binding pocket complementarity, as evidenced by the significant drop in potency observed for close analogs with altered aryl or alkyl groups [1]. Generic substitution with uncharacterized pyrido[2,3-d]pyrimidine-2,4-diones—even those with modest PIM activity—risks confounding experimental results due to unpredictable shifts in kinase selectivity profiles, off-target effects, or loss of cellular target engagement [2]. The quantitative evidence below demonstrates that this specific substitution pattern yields a uniquely balanced PIM inhibition profile that cannot be assumed for any other in-class compound without direct comparative data.

Quantitative Differentiation: 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vs. Closest PIM Inhibitor Analogs


PIM1 Kinase Inhibition Potency: K00135 vs. Clinical PIM Inhibitor AZD1208

K00135 exhibits potent inhibition of recombinant human PIM1 kinase with an IC50 of 72 nM, as measured in a biochemical assay using a fluorescence polarization readout [1]. This potency compares favorably to the clinical-stage pan-PIM inhibitor AZD1208, which demonstrates an IC50 of 200 nM against PIM1 in comparable enzymatic assays under ATP-concentration-adjusted conditions [2]. The 2.8-fold improvement in biochemical potency suggests that K00135 may require lower concentrations to achieve equivalent target engagement in cellular systems, reducing the risk of off-target kinase inhibition at efficacious doses.

PIM kinase inhibition enzymatic IC50 oncology target validation

PDHK2 Selectivity: K00135 vs. In-Class Pyrido[2,3-d]pyrimidine ERK Pathway Blocker

While the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is often associated with RAF-MEK-ERK pathway modulation, K00135 demonstrates a distinct kinase selectivity profile. It inhibits PDHK2 with an IC50 of 35 nM [1], whereas the representative ERK-pathway blocker from the same chemical series, compound 14m, shows no significant PDHK2 inhibition (IC50 > 10,000 nM) [2]. This >285-fold selectivity differential underscores that the 5-(4-chlorophenyl)-1-(2-phenylethyl) substitution pattern redirects the scaffold's kinase targeting from the ERK axis to PIM/PDHK family kinases, a property not shared by closely related pyrido[2,3-d]pyrimidine-2,4-diones.

kinase selectivity profiling PDHK2 inhibition off-target risk assessment

Cellular Target Engagement: PDHK1 Inhibition in Human PC3 Cells

K00135 demonstrates functional inhibition of PDHK1 in intact human PC3 prostate cancer cells, reducing phosphorylation of the E1α subunit at serine 293 with an IC50 of 1,720 nM after 1-hour treatment, as measured by ELISA [1]. This cellular activity confirms that the biochemical potency against PDHK1 translates into intracellular target engagement, albeit with a shift in potency typical of cellular assay conditions. In contrast, the ERK-focused pyrido[2,3-d]pyrimidine-2,4-dione analog 14m shows no detectable suppression of E1α phosphorylation at concentrations up to 10,000 nM [2], establishing that K00135 possesses a unique cellular phenotype within the chemical series.

cellular target engagement PDHK1 E1α phosphorylation functional kinase assay

PDHK Isoform Selectivity Profile: PDHK2 > PDHK1 > PDHK4

K00135 exhibits a defined selectivity order within the PDHK family: PDHK2 (IC50 = 35 nM) > PDHK1 (IC50 = 72 nM) > PDHK4 (IC50 = 350 nM) [1]. This 10-fold window between PDHK2 and PDHK4 provides a valuable tool for dissecting isoform-specific functions in metabolic regulation. By comparison, the pan-PIM inhibitor AZD1208 shows a more compressed selectivity profile across PIM isoforms (PIM1 IC50 = 200 nM, PIM2 IC50 = 50 nM, PIM3 IC50 = 80 nM) with less isoform discrimination [2]. The wider dynamic range of K00135 enables dose-dependent interrogation of PDHK2 versus PDHK4 biology, a capability not available with equipotent pan-inhibitors.

PDHK isoform selectivity kinase profiling panel metabolic kinase targeting

Optimal Use Cases for 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Based on Differentiated Evidence


Investigating PIM1 Kinase Dependency in Acute Leukemia Cell Lines

Leveraging its 72 nM PIM1 IC50 [1], K00135 is optimally suited for dose-response studies (0.01–1 µM) to establish PIM1 oncogenic addiction in acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) cell lines. The 2.8-fold greater potency over AZD1208 [2] allows researchers to use lower concentrations, reducing the risk of off-target kinase inhibition that could confound interpretation of PIM1-specific effects on survival and clonogenicity.

Dissecting PDHK2 vs. PDHK4 Roles in Cancer Metabolism

The 10-fold PDHK2/PDHK4 selectivity window (IC50 35 nM vs. 350 nM) [1] enables experiments where PDHK2 is fully inhibited at 100 nM while PDHK4 remains largely unaffected, allowing unambiguous assignment of metabolic phenotypes—such as shifts in glycolytic flux or mitochondrial respiration—to PDHK2 activity. This is not achievable with pan-PDHK inhibitors like dichloroacetate (DCA) or isoform-equipotent tool compounds.

Dual PIM/PDHK Pathway Interrogation in Solid Tumor Spheroids

K00135's dual activity against PIM1 (72 nM) and PDHK2 (35 nM) [1] makes it a valuable probe for studying convergent signaling between oncogenic kinase pathways and metabolic reprogramming in 3D tumor spheroid models. The demonstrated cellular target engagement in PC3 cells (PDHK1 IC50 = 1,720 nM) [1] confirms that the compound penetrates cells and engages its target, a prerequisite for spheroid-based viability and invasion assays.

Structure-Activity Relationship (SAR) Studies on Pyrido[2,3-d]pyrimidine-2,4-dione Scaffolds

The stark contrast in kinase targeting between K00135 (PIM/PDHK inhibitor) and compound 14m (ERK pathway blocker) [1][2], despite sharing the same core scaffold, provides a powerful case study for medicinal chemistry SAR campaigns. Procurement of K00135 as a reference standard enables systematic comparisons of substitution-dependent shifts in kinase selectivity, guiding rational design of next-generation inhibitors with predictable target profiles.

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